molecular formula C9H16F2N2O B13174755 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine

2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine

Cat. No.: B13174755
M. Wt: 206.23 g/mol
InChI Key: VAILCBZJMODSON-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine is a bicyclic amine derivative featuring a fused 8-oxa-3-azabicyclo[3.2.1]octane core. The molecule includes a propan-1-amine backbone with two fluorine atoms at the C2 position, enhancing its metabolic stability and lipophilicity. Key physicochemical properties include a molecular formula of C₁₀H₁₈F₂N₂, molecular weight of 204.26 g/mol, and CAS number 1861942-17-7 . This compound has been explored in medicinal chemistry for its role as a kinase inhibitor, particularly in modulating phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and BCL6 pathways, making it relevant in oncology and inflammation research .

Properties

Molecular Formula

C9H16F2N2O

Molecular Weight

206.23 g/mol

IUPAC Name

2,2-difluoro-3-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)propan-1-amine

InChI

InChI=1S/C9H16F2N2O/c10-9(11,5-12)6-13-3-7-1-2-8(4-13)14-7/h7-8H,1-6,12H2

InChI Key

VAILCBZJMODSON-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often requires the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized analogs.

Scientific Research Applications

2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(8-Azabicyclo[3.2.1]octan-8-yl)-2,2-difluoropropan-1-amine

  • Molecular Formula : C₁₀H₁₈F₂N₂ (identical to the target compound)
  • Key Difference: The bicyclo system lacks the oxygen atom (8-aza vs.
  • Applications : Used in kinase inhibitor scaffolds but with reduced polarity compared to the oxygen-containing analogue .

2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine

  • Molecular Formula : C₁₀H₁₄N₄O
  • Applications : Likely employed in nucleoside analogues or ATP-competitive kinase inhibitors due to its planar structure .

Analogues with Alternative Bicyclic Systems

3-(2-Azabicyclo[2.2.2]octan-2-yl)-2,2-difluoropropan-1-amine

  • Molecular Formula : C₁₀H₁₈F₂N₂
  • Applications : Explored in receptor modulation, with the rigid structure favoring entropic gains in binding .

Derivatives with Functional Group Variations

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate

  • Molecular Formula : C₂₃H₂₅ClF₆N₃O₃
  • Key Difference : Incorporates a hexafluoroisopropyl ester and piperazine group, increasing steric bulk and electrophilicity.
  • Applications : Used as a research tool for studying receptor activation and ion channel modulation .

3-Amino-2,2-dimethyl-1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)propan-1-one

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Key Difference : A ketone replaces the amine group, and dimethyl substitution enhances hydrophobicity.
  • Applications: Potential intermediate in prodrug design or as a covalent kinase inhibitor .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Applications
2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine (Target) C₁₀H₁₈F₂N₂ 204.26 8-Oxa-3-azabicyclo[3.2.1], difluoropropanamine Kinase inhibition (PI3K, mTOR, BCL6)
3-(8-Azabicyclo[3.2.1]octan-8-yl)-2,2-difluoropropan-1-amine C₁₀H₁₈F₂N₂ 204.26 8-Azabicyclo[3.2.1], no oxygen Kinase scaffold with reduced polarity
2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine C₁₀H₁₄N₄O 206.24 Pyrimidine ring, bicyclic core Nucleoside analogues, kinase inhibitors
3-(2-Azabicyclo[2.2.2]octan-2-yl)-2,2-difluoropropan-1-amine C₁₀H₁₈F₂N₂ 204.26 Bicyclo[2.2.2], symmetrical structure Receptor modulation
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate C₂₃H₂₅ClF₆N₃O₃ 552.91 Hexafluoroisopropyl ester, piperazine, chlorobenzyl Ion channel/receptor research

Key Research Findings and Implications

  • Structural Impact on Binding : The 8-oxa-3-azabicyclo[3.2.1]octane core enhances binding to kinase ATP pockets due to its conformational flexibility and hydrogen-bonding capability .
  • Fluorine Substitution: Difluoro groups improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogues .

Biological Activity

2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine is a compound that belongs to the class of azabicyclic compounds, which have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine includes a bicyclic framework with a difluoropropanamine moiety. This unique structure contributes to its biological activity.

Property Value
IUPAC Name 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine
Molecular Formula C₉H₁₂F₂N₂O
Molecular Weight 194.20 g/mol
CAS Number 2095410-82-3

Pharmacological Properties

The biological activity of 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine has been studied primarily in relation to its interaction with various receptors and enzymes:

  • Kappa Opioid Receptor Antagonism :
    • The compound has shown high potency as a kappa opioid receptor antagonist with an IC50 value of approximately 77 nM, indicating its potential in pain management without central nervous system exposure .
    • Further modifications to the azabicyclic scaffold have resulted in derivatives with improved selectivity and potency .
  • Antiprotozoal Activity :
    • Recent studies have indicated that derivatives of similar azabicyclic structures exhibit significant antiprotozoal activity, suggesting that 2,2-Difluoro compounds may also possess this property .

Structure–Activity Relationships (SAR)

The efficacy of 2,2-Difluoro compounds is heavily influenced by their structural components:

Structural Feature Impact on Activity
Difluoromethyl Group Enhances receptor binding affinity
Bicyclic Framework Critical for biological activity
Amine Functionality Influences solubility and bioavailability

Study on Kappa Opioid Receptor Antagonists

A notable study focused on the development of kappa opioid receptor antagonists derived from the bicyclic scaffold demonstrated that modifications to the structure could yield compounds with significantly enhanced potency and selectivity for the kappa receptor over mu and delta receptors . The study highlighted the potential therapeutic applications in treating conditions such as depression and addiction.

Antiprotozoal Activity Research

In another investigation, researchers explored new derivatives based on the azabicyclo[3.2.1]octane framework, revealing promising antiplasmodial and antitrypanosomal activities . These findings suggest that similar modifications to 2,2-Difluoro compounds could lead to effective treatments for protozoal infections.

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